
2-(3-Méthoxyphényl)pipérazine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been studied using various methods . For instance, conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .Applications De Recherche Scientifique
Synthèse de médicaments antihypertenseurs
2-(3-Méthoxyphényl)pipérazine: est un intermédiaire clé dans la synthèse de l'urapidil, un médicament antihypertenseur . L'urapidil est utilisé pour traiter l'hypertension artérielle essentielle et les urgences hypertensives. Il agit en bloquant les récepteurs alpha-adrénergiques et en activant les récepteurs 5HT-1A, ce qui contribue à abaisser la tension artérielle sans affecter la fréquence cardiaque ni la pression intracrânienne .
Stimulant du système nerveux central
Les dérivés de la pipérazine, y compris la This compound, ont été étudiés pour leurs propriétés stimulantes du système nerveux central (SNC). Ils sont connus pour affecter les systèmes de neurotransmetteurs et ont des applications potentielles dans le traitement des troubles neurologiques .
Traitement du cancer
Des composés contenant la partie pipérazine ont été approuvés pour le traitement de divers cancers, tels que le cancer du sein métastatique et le cancer pulmonaire à petites cellules (CPPC). Ils sont utilisés pour réduire la myélosuppression induite par les traitements de chimiothérapie .
Synthèse d'inhibiteurs de kinases
La structure de la pipérazine est intégrale dans la synthèse d'inhibiteurs de kinases. Ces inhibiteurs sont cruciaux dans les thérapies anticancéreuses ciblées car ils interfèrent avec des kinases spécifiques impliquées dans la croissance et la prolifération tumorale .
Intermédiaire pharmaceutique
This compound: sert d'intermédiaire pharmaceutique dans la synthèse de divers médicaments. Sa présence dans un composé peut modifier considérablement les propriétés physicochimiques, améliorant l'efficacité et la stabilité du médicament .
Chimie analytique
En chimie analytique, la This compound est utilisée dans les analyses qualitatives et quantitatives. Des techniques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide haute performance (HPLC) utilisent ce composé dans l'identification et l'analyse de mélanges complexes .
Mécanisme D'action
Target of Action
2-(3-Methoxyphenyl)piperazine is a piperazine derivative that primarily targets the GABA receptors . It also interacts with the serotonin receptors, specifically the 5HT-1A receptor . These receptors play a crucial role in neurotransmission, affecting various physiological and psychological functions.
Mode of Action
2-(3-Methoxyphenyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . It also inhibits the reuptake and induces the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
The action of 2-(3-Methoxyphenyl)piperazine affects the GABAergic and serotonergic pathways. By acting as a GABA receptor agonist, it influences the GABAergic pathway, which is involved in various neurological functions, including mood regulation and pain perception . Its interaction with the serotonin receptors affects the serotonergic pathway, which plays a significant role in mood, appetite, and sleep .
Pharmacokinetics
Piperazine derivatives are generally known for their impact on the physicochemical properties of the final molecule, for their structural and conformational characteristics, and for their easy handling in synthetic chemistry . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The molecular and cellular effects of 2-(3-Methoxyphenyl)piperazine’s action are primarily related to its interaction with GABA and serotonin receptors. By acting as a GABA receptor agonist, it can cause hyperpolarization of nerve endings, leading to flaccid paralysis . Its interaction with serotonin receptors can affect mood, appetite, and sleep .
Action Environment
The action, efficacy, and stability of 2-(3-Methoxyphenyl)piperazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
“2-(3-Methoxyphenyl)piperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-10-4-2-3-9(7-10)11-8-12-5-6-13-11/h2-4,7,11-13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQIBFOALNPYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401258 | |
| Record name | 2-(3-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790164-75-9 | |
| Record name | 2-(3-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


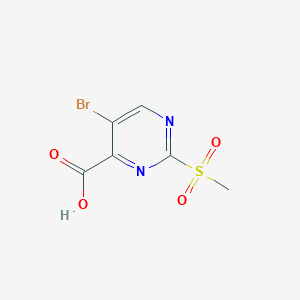
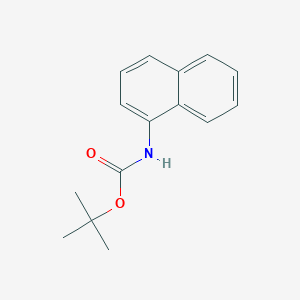
![Spiro[4.5]decane-7,9-dione](/img/structure/B1587658.png)

![5-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1587661.png)

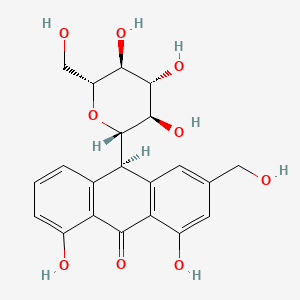
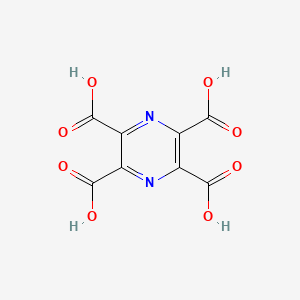
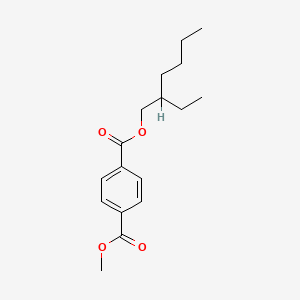

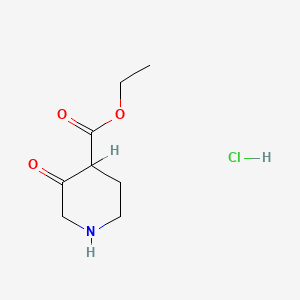
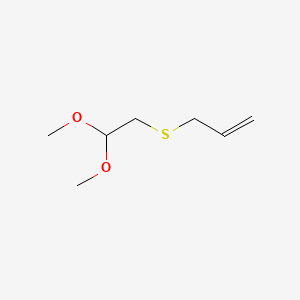

![[Thr4,Gly7]OT](/img/structure/B1587677.png)
